2-Nitro-3-hydroxyisonicotinic acid
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Overview
Description
3-Hydroxy-2-nitro-4-Pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The presence of hydroxyl and nitro groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-nitro-4-Pyridinecarboxylic acid typically involves nitration and hydroxylation reactions. One common method involves the nitration of 4-pyridinecarboxylic acid followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for hydroxylation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Safety measures are crucial due to the use of strong acids and bases.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-nitro-4-Pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-oxo-2-nitro-4-pyridinecarboxylic acid.
Reduction: Formation of 3-hydroxy-2-amino-4-pyridinecarboxylic acid.
Substitution: Formation of various substituted pyridinecarboxylic acids depending on the substituent used.
Scientific Research Applications
3-Hydroxy-2-nitro-4-Pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-nitro-4-Pyridinecarboxylic acid involves its interaction with various molecular targets. The hydroxyl and nitro groups can form hydrogen bonds and participate in redox reactions, affecting biological pathways. The compound can inhibit or activate enzymes, alter cellular signaling, and interact with DNA or proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Hydroxypyridine-3-carboxylic acid: Differently substituted, leading to variations in reactivity and applications.
4-Hydroxypyridine-2-carboxylic acid: Another isomer with different chemical properties.
Uniqueness
3-Hydroxy-2-nitro-4-Pyridinecarboxylic acid is unique due to the presence of both hydroxyl and nitro groups on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C6H4N2O5 |
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Molecular Weight |
184.11 g/mol |
IUPAC Name |
3-hydroxy-2-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H4N2O5/c9-4-3(6(10)11)1-2-7-5(4)8(12)13/h1-2,9H,(H,10,11) |
InChI Key |
BDPKNPUQDXKFHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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